Cycloheptane, cycloheptylidene-
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Overview
Description
Cycloheptane, cycloheptylidene- is an organic compound with the molecular formula C₁₄H₂₄. It belongs to the class of cycloalkanes, which are saturated hydrocarbons containing one or more rings of carbon atoms. Cycloheptane, cycloheptylidene- is characterized by a seven-membered carbon ring with a double bond, making it a unique structure among cycloalkanes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cycloheptane, cycloheptylidene- can be synthesized through various methods. One common approach involves the hydrogenation of cyclooctatetraene, which is a seven-membered non-benzenoid aromatic compound. This reaction typically requires a catalyst such as palladium or platinum and is carried out under high pressure and temperature conditions .
Industrial Production Methods: Industrial production of cycloheptane, cycloheptylidene- often involves the use of advanced catalytic processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: Cycloheptane, cycloheptylidene- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of ketones or alcohols.
Reduction: Reduction reactions typically involve the addition of hydrogen, converting the double bond to a single bond.
Substitution: In substitution reactions, one or more hydrogen atoms in the compound are replaced by other atoms or groups of atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a metal catalyst such as palladium or platinum is commonly used.
Substitution: Halogens (e.g., chlorine, bromine) and organometallic reagents are frequently employed in substitution reactions.
Major Products Formed:
Oxidation: Ketones and alcohols.
Reduction: Saturated cycloalkanes.
Substitution: Halogenated cycloalkanes and other substituted derivatives.
Scientific Research Applications
Cycloheptane, cycloheptylidene- has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: Cycloheptane, cycloheptylidene- is used in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cycloheptane, cycloheptylidene- involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in various physiological effects .
Comparison with Similar Compounds
Cyclohexane: A six-membered cycloalkane with similar chemical properties but a different ring size.
Cyclooctane: An eight-membered cycloalkane with a larger ring structure.
Cyclopentane: A five-membered cycloalkane with a smaller ring size.
Uniqueness: Cycloheptane, cycloheptylidene- is unique due to its seven-membered ring structure with a double bond, which imparts distinct chemical and physical properties. This makes it an interesting compound for research and industrial applications .
Properties
CAS No. |
51175-34-9 |
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Molecular Formula |
C14H24 |
Molecular Weight |
192.34 g/mol |
IUPAC Name |
cycloheptylidenecycloheptane |
InChI |
InChI=1S/C14H24/c1-2-6-10-13(9-5-1)14-11-7-3-4-8-12-14/h1-12H2 |
InChI Key |
JPWJQIKXWASNOD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(=C2CCCCCC2)CC1 |
Origin of Product |
United States |
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